Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method is favored for its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, such as the suppression of tumor growth .
Comparison with Similar Compounds
Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are purine analogues and have shown significant antimetabolite activity in biochemical reactions.
This compound stands out due to its unique combination of a fluorophenyl group and a pyrazolo[1,5-a]pyrimidine core, which imparts distinct photophysical and biological properties .
Properties
Molecular Formula |
C15H12FN3O2 |
---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H12FN3O2/c1-2-21-15(20)12-9-17-19-8-7-13(18-14(12)19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
RLRASWMLQKFGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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